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Introduction
Fluorescence In-Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize

specific DNA or RNA sequences within the context of the cell or tissue. This application note

provides a detailed protocol for performing FISH using probes labeled with ATTO 565, a bright

and photostable fluorescent dye. ATTO 565, a rhodamine derivative, fluoresces in the orange

region of the visible spectrum and is well-suited for various fluorescence microscopy

applications, including single-molecule detection and high-resolution imaging.[1][2][3] Its high

fluorescence quantum yield and strong absorption characteristics make it an excellent choice

for sensitive detection of nucleic acid targets.[3][4][5] This protocol is intended for researchers,

scientists, and drug development professionals seeking to implement ATTO 565 for their FISH

experiments.

ATTO 565 Dye Properties
ATTO 565 is characterized by its high photostability and brightness, which are advantageous

for demanding imaging applications.[2][5] The key photophysical properties of ATTO 565 are

summarized in the table below.
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Property Value

Excitation Maximum (λex) 563-564 nm[1][3][6][7]

Emission Maximum (λem) 590-592 nm[1][3][5][7]

Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹[1][3][4][7]

Fluorescence Quantum Yield 90%[3][7][8][9]

Fluorescence Lifetime (τ) 4.0 ns[3][5][7]

Experimental Workflow
The overall workflow for ATTO 565 FISH involves several key stages, from probe preparation

to imaging and analysis. The following diagram illustrates the logical progression of the

experimental protocol.
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Caption: Experimental workflow for ATTO 565 Fluorescence In-Situ Hybridization (FISH).
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Detailed Experimental Protocol
This protocol provides a general guideline for FISH on adherent cells. Optimization of specific

steps, such as fixation, permeabilization, and probe concentration, may be required for different

sample types and targets.

I. Probe Labeling with ATTO 565 NHS Ester
This section outlines the labeling of an amino-modified oligonucleotide probe with ATTO 565
NHS ester.

Materials:

Amino-modified DNA/RNA oligonucleotide probe

ATTO 565 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.2 M Carbonate-bicarbonate buffer (pH 8.0-9.0)

Nuclease-free water

Purification column (e.g., gel filtration)

Procedure:

Probe Preparation: Resuspend the amino-modified oligonucleotide probe in 0.2 M

carbonate-bicarbonate buffer (pH 8-9) to a final concentration of 0.1 mM.[5]

Dye Preparation: Immediately before use, prepare a 5 mg/mL solution of ATTO 565 NHS

ester in anhydrous DMF or DMSO.[5] It is crucial to use anhydrous solvent to prevent

hydrolysis of the NHS ester.[10]

Labeling Reaction: Add the ATTO 565 NHS ester solution to the oligonucleotide solution. A

5- to 15-fold molar excess of the dye is typically recommended.[7]
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Incubation: Incubate the reaction for at least 2 hours at room temperature with gentle

shaking, protected from light.[5][7] For some NHS esters, incubation can be extended up to

18 hours.[10]

Purification: Purify the labeled probe from the unreacted dye using a suitable method such

as gel filtration or HPLC.[5][11]

Quantification and Storage: Determine the concentration and labeling efficiency of the probe

by measuring the absorbance at 260 nm (for the oligonucleotide) and 564 nm (for ATTO
565).[7] The expected labeling efficiency for ATTO 565 is typically 0.8-1.2 dye molecules per

100 bases.[12] Store the labeled probe at -20°C in a light-protected tube.[12]

II. Sample Preparation (Adherent Cells)
Materials:

Adherent cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Ethanol series (70%, 90%, 100%)

Procedure:

Washing: Wash the cells twice with PBS.

Fixation: Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

Washing: Wash the cells twice with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at

room temperature.

Washing: Wash the cells twice with PBS for 5 minutes each.
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Dehydration: Dehydrate the cells by incubating in an ethanol series (70%, 90%, and 100%)

for 3 minutes each.

Air Dry: Air dry the coverslips completely.

III. Hybridization
Materials:

ATTO 565-labeled probe

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Coverslips

Procedure:

Probe Preparation: Prepare the hybridization mix by diluting the ATTO 565-labeled probe in

the hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

Denaturation: Denature the probe mix by heating it at 75°C for 5 minutes, then immediately

place it on ice.

Sample Denaturation: Apply the hybridization mix to the prepared coverslip and cover with a

larger coverslip. Denature the sample and probe together on a heat block at 75°C for 5

minutes.

Hybridization: Transfer the coverslips to a humidified chamber and incubate overnight at

37°C.

IV. Post-Hybridization Washes
Materials:

Wash Buffer I (e.g., 0.4x SSC, 0.3% IGEPAL CA-630) pre-warmed to 72°C

Wash Buffer II (2x SSC, 0.1% IGEPAL CA-630) at room temperature

Procedure:
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High Stringency Wash: Carefully remove the coverslip and place the sample slides in a

coplin jar containing pre-warmed Wash Buffer I. Incubate at 72°C for 2 minutes.

Low Stringency Wash: Transfer the slides to a new coplin jar with Wash Buffer II and wash

for 1 minute at room temperature.

V. Counterstaining and Mounting
Materials:

DAPI (4',6-diamidino-2-phenylindole) solution

Antifade mounting medium

Procedure:

Counterstaining: Apply a drop of DAPI solution to the slide to stain the cell nuclei. Incubate

for 5 minutes at room temperature in the dark.

Washing: Briefly wash the slide with PBS.

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

VI. Imaging
Procedure:

Microscopy: Visualize the ATTO 565 signal using a fluorescence microscope equipped with

appropriate filters for the excitation and emission wavelengths of the dye (Excitation: ~563

nm, Emission: ~592 nm).

Image Acquisition: Capture images using a sensitive camera. Use the DAPI signal to locate

the cell nuclei and assess the overall cell morphology.
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Problem Potential Cause Suggested Solution

Low/No Signal Poor probe labeling efficiency.

Verify labeling efficiency. Use a

fresh aliquot of ATTO 565 NHS

ester.[12] Ensure the pH of the

labeling buffer is correct (pH 8-

9).[10]

Insufficient probe

concentration.

Increase the probe

concentration in the

hybridization mix.[13]

Incomplete denaturation.

Optimize denaturation

temperature and time for both

probe and sample.[13]

Inadequate permeabilization.
Optimize permeabilization time

and reagent concentration.[13]

High Background Non-specific probe binding.

Increase the stringency of the

post-hybridization washes

(increase temperature or

decrease salt concentration).

[13]

Probe concentration is too

high.

Decrease the probe

concentration in the

hybridization mix.[13]

Incomplete removal of

unbound probe.

Ensure thorough washing

steps.

Conclusion
This protocol provides a comprehensive framework for the successful application of ATTO 565-

labeled probes in fluorescence in-situ hybridization experiments. The exceptional brightness

and photostability of ATTO 565 make it a reliable choice for achieving high-quality FISH results.

As with any molecular biology technique, optimization of the protocol for your specific cell or

tissue type and target sequence is recommended to achieve the best possible outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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